3-(Propan-2-yl)piperidine hydrochloride
Overview
Description
3-(Propan-2-yl)piperidine hydrochloride is a chemical compound with the CAS Number: 2097873-57-7 . It has a molecular weight of 163.69 . It is a liquid in its physical form .
Synthesis Analysis
The synthesis of piperidine derivatives, including this compound, is a significant area of research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, many reviews have been published concerning specific methods of piperidine synthesis .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical and Chemical Properties Analysis
This compound is a liquid in its physical form . It has a molecular weight of 163.69 .Scientific Research Applications
Electrochemical Detection of DNA Interaction
Research on Mannich base derivatives, including compounds with piperidine structures, demonstrates their potential in electrochemical assays for DNA interaction studies. An example includes the use of disposable graphite electrodes to investigate the interaction between these compounds and fish sperm double-stranded DNA. This method, involving differential pulse voltammetry, revealed meaningful decreases in the oxidation signal of DNA base guanine, suggesting possible intercalation and/or alkylation mechanisms between Mannich base derivatives and DNA. This approach offers a promising avenue for DNA-targeted agent/drug candidate investigations (Istanbullu et al., 2017).
Synthesis and Pharmacological Properties
A comprehensive overview of the synthesis methods, pharmacological properties, and applications of various 1-substituted piperidines is provided, highlighting their importance in the development of pharmaceuticals. This includes derivatives used in antihypertensive and local anesthetic agents, showcasing the broad utility of piperidine compounds in medicinal chemistry and drug discovery (Vardanyan, 2018).
Synthesis and Bioactivity Studies
Mannich bases with piperidine moieties have been synthesized and evaluated for cytotoxicity and carbonic anhydrase inhibitory activities. This research exemplifies the application of piperidine derivatives in exploring new drug candidates, particularly in oncology and enzyme inhibition fields. Among the synthesized compounds, specific derivatives exhibited effective cytotoxicity, highlighting the potential for further chemical modifications to improve activity profiles (Unluer et al., 2016).
Quality Control and Stability Studies
The development of a high-performance liquid chromatographic assay method for a new CVS disorder agent showcases the application of piperidine derivatives in pharmaceutical quality control and stability studies. This method emphasizes the importance of analytical techniques in ensuring the quality and efficacy of novel pharmaceutical agents (Dwivedi et al., 2003).
Novel Synthesis Methods
The exploration of novel synthesis methods for piperidine compounds, such as 3-(pyrrolidin-1-yl)piperidine, underscores the ongoing efforts to enhance the efficiency and scalability of producing medically significant molecules. These advancements in synthetic chemistry are crucial for the development of new therapeutic agents and for the optimization of existing medicinal compounds (Smaliy et al., 2011).
Mechanism of Action
Target of Action
3-(Propan-2-yl)piperidine hydrochloride is a derivative of piperidine, a heterocyclic compound . Piperidine derivatives have been observed to have anticancer potential . They act on several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/A κt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB .
Mode of Action
Piperidine derivatives have been observed to regulate crucial signaling pathways involved in cancer development . They can potentially inhibit these pathways, thereby preventing the proliferation of cancer cells .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its anticancer activity. It has been observed to regulate several crucial signaling pathways essential for the establishment of cancers . These include the STAT-3, NF-κB, PI3k/A κt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB pathways . By regulating these pathways, this compound can potentially inhibit the proliferation of cancer cells.
Result of Action
The result of the action of this compound is likely related to its potential anticancer activity. By regulating crucial signaling pathways involved in cancer development, it can potentially inhibit the proliferation of cancer cells . This can lead to a decrease in the growth and spread of cancer.
Future Directions
Piperidines, including 3-(Propan-2-yl)piperidine hydrochloride, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of piperidine synthesis have been published , indicating ongoing interest and future directions in this field.
Biochemical Analysis
Biochemical Properties
3-(Propan-2-yl)piperidine hydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces, thereby influencing their structure and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can affect the expression of genes involved in oxidative stress response, apoptosis, and cell proliferation. Moreover, it can alter cellular metabolism by impacting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, this compound can bind to the active sites of enzymes, leading to conformational changes that either enhance or inhibit their catalytic activities. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell viability, proliferation, and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, this compound can induce toxic or adverse effects, including oxidative stress, apoptosis, and tissue damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage level.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . Cytochrome P450 enzymes play a crucial role in the metabolism of this compound, leading to the formation of various metabolites. These metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites within cells, thereby affecting cellular function and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes through active and passive transport mechanisms, and it can bind to intracellular proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For instance, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall efficacy in biochemical reactions.
Properties
IUPAC Name |
3-propan-2-ylpiperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-7(2)8-4-3-5-9-6-8;/h7-9H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUCMKBGIHVIAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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